molecular formula C10H9ClO2 B14699225 2-Chlorophenyl 2-methylprop-2-enoate CAS No. 18967-23-2

2-Chlorophenyl 2-methylprop-2-enoate

Cat. No.: B14699225
CAS No.: 18967-23-2
M. Wt: 196.63 g/mol
InChI Key: YKZMWXJHPKWFLS-UHFFFAOYSA-N
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Description

2-Chlorophenyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H9ClO2. It is an ester derived from 2-chlorophenol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chlorophenol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Chlorophenyl 2-methylprop-2-enoate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.

    Materials Science: The compound is incorporated into composite materials to enhance their thermal and mechanical properties.

    Biological Research: It is studied for its potential antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl Methacrylate: Similar in structure but with different substituents on the phenyl ring.

    2,4-Dichlorophenyl 2-methylprop-2-enoate: Contains an additional chlorine atom on the phenyl ring.

    2-Bromophenyl 2-methylprop-2-enoate: Bromine atom replaces the chlorine atom in the phenyl ring.

Uniqueness

2-Chlorophenyl 2-methylprop-2-enoate is unique due to its specific chemical structure, which imparts distinct reactivity

Properties

CAS No.

18967-23-2

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(2-chlorophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H9ClO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3

InChI Key

YKZMWXJHPKWFLS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1Cl

Related CAS

36876-19-4

Origin of Product

United States

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